4-Methyl-2,6-bis((S)-1-phenylethyl)aniline
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Overview
Description
4-Methyl-2,6-bis((S)-1-phenylethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a methyl group at the 4-position and two (S)-1-phenylethyl groups at the 2- and 6-positions on the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-bis((S)-1-phenylethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylaniline and (S)-1-phenylethyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the aniline, followed by nucleophilic substitution with (S)-1-phenylethyl bromide.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,6-bis((S)-1-phenylethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce any functional groups present on the molecule.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: HNO3 (nitration), SO3 (sulfonation), Br2 (bromination)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
4-Methyl-2,6-bis((S)-1-phenylethyl)aniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Methyl-2,6-bis((S)-1-phenylethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, and modulating their activity. The exact mechanism depends on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 4,4′-Methylenebis(2,6-diethylaniline)
- 2,6-bis(E)-4-methylbenzylidine)-cyclohexan-1-one
Uniqueness
4-Methyl-2,6-bis((S)-1-phenylethyl)aniline is unique due to its specific structural features, such as the presence of two (S)-1-phenylethyl groups, which can impart distinct stereochemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H25N |
---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
4-methyl-2,6-bis[(1S)-1-phenylethyl]aniline |
InChI |
InChI=1S/C23H25N/c1-16-14-21(17(2)19-10-6-4-7-11-19)23(24)22(15-16)18(3)20-12-8-5-9-13-20/h4-15,17-18H,24H2,1-3H3/t17-,18-/m0/s1 |
InChI Key |
DKBNATUIDTYKOR-ROUUACIJSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)[C@@H](C)C2=CC=CC=C2)N)[C@@H](C)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)C2=CC=CC=C2)N)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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